3-Aminomethyl-1-N-Cbz-piperidine

Description

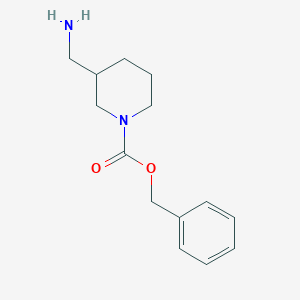

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIJQGYSIGOWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373392 | |

| Record name | 3-Aminomethyl-1-N-Cbz-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315717-76-1 | |

| Record name | Phenylmethyl 3-(aminomethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315717-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminomethyl-1-N-Cbz-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminomethyl-1-N-Cbz-piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminomethyl-1-N-Cbz-piperidine chemical properties

An In-depth Technical Guide to 3-Aminomethyl-1-N-Cbz-piperidine

Introduction

Benzyl 3-(aminomethyl)piperidine-1-carboxylate, commonly referred to as this compound, is an organic compound featuring a piperidine ring functionalized with a Cbz (carboxybenzyl) protecting group on the nitrogen atom and an aminomethyl group at the 3-position.[1] This structure makes it a valuable and versatile intermediate in organic synthesis, particularly within medicinal chemistry and drug development.[1][2] The Cbz group serves as a stable amine protecting group, allowing for selective reactions at the primary amine of the aminomethyl side chain.[1] Consequently, it is a key building block for creating more complex molecules, including pharmaceuticals targeting neurological disorders, protease inhibitors, and other bioactive compounds.[2][3][4]

Core Chemical Properties

The fundamental properties of this compound are summarized below. Note that properties can vary slightly based on the specific stereoisomer (e.g., (R) or (S) enantiomers) or if the compound is in its free base or salt form.

General Identifiers

| Property | Value | Reference |

| IUPAC Name | Benzyl 3-(aminomethyl)piperidine-1-carboxylate | [5] |

| Common Names | This compound, Cbz-PIP, AMC-piperidine | [1] |

| CAS Number | 315717-76-1 (for racemate), 199426-30-7 | [6] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [5] |

| Molecular Weight | 248.32 g/mol | (Calculated) |

Note: Several related compounds exist, such as the hydrochloride salt (CAS: 1186663-23-9, MW: 284.78 g/mol ) and the unprotected core, 3-(Aminomethyl)piperidine (CAS: 23099-21-0, MW: 114.19 g/mol ).[3][7]

Physical and Chemical Data

| Property | Value | Reference |

| Appearance | White solid | [1] |

| Purity | Typically ≥95% | [6] |

| Solubility | Medium solubility | [1] |

| Stability | Stable under dry conditions | [1] |

Experimental Protocols & Synthesis

This compound is synthesized from its unprotected precursor, 3-(aminomethyl)piperidine. The following protocols outline the synthesis of the precursor and its subsequent protection.

Synthesis of 3-(Aminomethyl)piperidine Precursor

A common method involves the reduction of piperidine-3-carboxamide.

Protocol:

-

Setup: A reaction vessel is charged with a solution of lithium aluminum hydride (LiAlH₄) (14.8 g, 0.39 mol, 2.0 equiv) in dry tetrahydrofuran (THF) (0.6 L) under a nitrogen atmosphere.[8]

-

Addition: Piperidine-3-carboxylic acid amide (25 g, 0.195 mol) is added portionwise to the stirred LiAlH₄ solution.[8]

-

Reaction: After the initial effervescence subsides, the mixture is heated to reflux and maintained for 24 hours.[8]

-

Quenching: The reaction is carefully quenched by the dropwise addition of a saturated sodium sulfate solution until gas evolution ceases.[8]

-

Filtration: The resulting suspension is filtered through a pad of celite, and the filter cake is washed with additional THF (400 mL).[8]

-

Purification: The combined filtrate is concentrated under reduced pressure. The crude residue is then purified by distillation to yield 3-(aminomethyl)piperidine as a colorless oil (yield: 12.4 g, 55%).[8]

N-Cbz Protection

The N-Cbz protecting group is introduced by reacting the piperidine nitrogen of 3-(aminomethyl)piperidine with benzyl chloroformate.

General Protocol:

-

Dissolution: 3-(Aminomethyl)piperidine is dissolved in a suitable solvent, such as dichloromethane (DCM) or a biphasic system with an aqueous base (e.g., sodium bicarbonate).

-

Cooling: The solution is cooled in an ice bath (0 °C).

-

Reagent Addition: Benzyl chloroformate (Cbz-Cl) is added dropwise to the stirred solution. The base is crucial to neutralize the HCl byproduct.

-

Reaction: The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion, typically monitored by Thin Layer Chromatography (TLC).

-

Workup: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography to yield the final this compound.

Visualizations: Workflows and Applications

Synthesis Workflow Diagram

The following diagram illustrates the two-stage synthesis process from piperidine-3-carboxylic acid amide to the final Cbz-protected product.

Caption: Synthesis workflow for this compound.

Role in Medicinal Chemistry

This compound serves as a versatile scaffold. The presence of a protected secondary amine and a free primary amine allows for sequential, directed modifications, making it a valuable building block for creating diverse chemical libraries for drug discovery.

Caption: Role as a versatile building block in medicinal chemistry.

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | C14H20N2O2 | CID 7023265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyl 3-(Aminomethyl)piperidine-1-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 7. echemi.com [echemi.com]

- 8. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]

3-Aminomethyl-1-N-Cbz-piperidine CAS number and structure

An In-depth Examination of a Key Pharmaceutical Intermediate

Foreword

This technical guide provides a comprehensive overview of 3-Aminomethyl-1-N-Cbz-piperidine, a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, structure, synthesis, and its role in medicinal chemistry. Particular emphasis is placed on its application in the development of therapeutics targeting the central nervous system (CNS).

Chemical Identity and Structure

Chemical Name: Benzyl 3-(aminomethyl)piperidine-1-carboxylate

CAS Number: 315717-76-1[1]

Molecular Formula: C₁₄H₂₀N₂O₂[2]

Molecular Weight: 248.32 g/mol

The structure of this compound features a piperidine ring substituted at the 3-position with an aminomethyl group. The piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in organic synthesis. This protecting group is stable under various reaction conditions and can be selectively removed, making the compound a versatile intermediate in multi-step syntheses.[2]

Structural Representation:

Caption: Chemical structure of Benzyl 3-(aminomethyl)piperidine-1-carboxylate.

Physicochemical and Analytical Data

This compound is typically a white to off-white solid.[2] While detailed, officially collected analytical data from manufacturers can be limited, spectroscopic data for related compounds are available and provide a basis for characterization.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [2] |

| Molecular Weight | 248.32 g/mol | |

| Appearance | White to off-white solid | [2] |

| InChI Key | PAIJQGYSIGOWOF-UHFFFAOYSA-N | |

| SMILES | O=C(OCC1=CC=CC=C1)N2CCCC(CN)C2 |

Synthesis

One potential synthetic approach starts from 3-(aminomethyl)piperidine. The synthesis of this precursor can be achieved via the reduction of piperidine-3-carboxylic acid amide.

Experimental Protocol: Synthesis of 3-(Aminomethyl)piperidine (Precursor)

This protocol is based on the reduction of piperidine-3-carboxylic acid amide.

Materials:

-

Piperidine-3-carboxylic acid amide

-

Lithium aluminum hydride (LiAlH₄)

-

Dry Tetrahydrofuran (THF)

-

Saturated sodium sulfate solution

-

Celite

Procedure:

-

A solution of lithium aluminum hydride (2.0 equivalents) in dry THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Piperidine-3-carboxylic acid amide (1.0 equivalent) is added portion-wise to the stirred LiAlH₄ solution.[3]

-

After the initial effervescence subsides, the reaction mixture is heated to reflux and maintained for 24 hours.[3]

-

The reaction is then cooled in an ice bath and quenched by the careful, dropwise addition of a saturated sodium sulfate solution until no further gas evolution is observed.[3]

-

The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with additional THF.[3]

-

The filtrate is concentrated under reduced pressure to yield the crude 3-(aminomethyl)piperidine.

-

The crude product can be purified by distillation to obtain pure 3-(aminomethyl)piperidine as a colorless oil.[3]

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.[4] The piperidine scaffold is a common feature in many CNS-active drugs. The aminomethyl group at the 3-position provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships in drug design.

The Cbz protecting group allows for selective reactions at other positions of the molecule before its removal to unmask the piperidine nitrogen for subsequent derivatization. This strategic protection is crucial in the multi-step synthesis of complex drug molecules.

Derivatives of benzylpiperidine are being investigated for a range of therapeutic applications, including as inhibitors of enzymes like histone deacetylases (HDAC) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases such as Alzheimer's disease.[5]

Signaling Pathways and Biological Activity

While specific quantitative biological data for this compound itself is not extensively published, the broader class of piperidine derivatives has been shown to interact with various biological targets. For instance, certain piperidine-containing compounds exhibit high affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological functions and disorders.

The general biological relevance of this structural motif is highlighted by its presence in numerous approved drugs and clinical candidates. The N-benzyl piperidine moiety is known to be a versatile tool for medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates.

Conclusion

This compound is a key synthetic intermediate with significant potential in pharmaceutical research and development. Its structural features, including the versatile aminomethyl group and the strategically placed Cbz protecting group, make it an ideal building block for the synthesis of complex molecules, particularly those with applications in neuroscience. Further research into the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

References

- 1. rsc.org [rsc.org]

- 2. chembk.com [chembk.com]

- 3. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 4. Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride [myskinrecipes.com]

- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Benzyl 3-(aminomethyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Benzyl 3-(aminomethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. The document provides a comprehensive overview of viable synthetic routes, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Introduction

Benzyl 3-(aminomethyl)piperidine-1-carboxylate is a valuable bifunctional molecule incorporating a protected piperidine nitrogen and a primary amine. The benzyl carbamate (Cbz) protecting group offers stability under various reaction conditions and can be readily removed, making this compound a versatile intermediate in the synthesis of complex pharmaceutical agents. This guide outlines the most common and effective methods for its preparation.

Synthetic Routes

Several synthetic strategies can be employed to prepare Benzyl 3-(aminomethyl)piperidine-1-carboxylate. The most direct approach involves the protection of commercially available 3-(aminomethyl)piperidine. Alternative routes starting from Cbz-protected piperidine precursors offer flexibility and control over stereochemistry.

Route 1: Cbz Protection of 3-(aminomethyl)piperidine

This is the most straightforward approach, involving the reaction of 3-(aminomethyl)piperidine with benzyl chloroformate under basic conditions. The reaction proceeds via a Schotten-Baumann-type acylation of the more nucleophilic secondary amine of the piperidine ring.

start [label="3-(Aminomethyl)piperidine"]; reagent [label="Benzyl Chloroformate\n(Cbz-Cl)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="Benzyl 3-(aminomethyl)piperidine-1-carboxylate"];

start -> product [label="Base (e.g., NaOH, Na2CO3)\nSolvent (e.g., Dioxane/Water)"]; reagent -> product [style=invis]; }

Figure 1: Synthetic workflow for Route 1.

Route 2: Reduction of a Cbz-Protected Piperidine-3-carbonitrile

This route begins with the commercially available 1-Cbz-3-cyanopiperidine. The nitrile group is then reduced to the primary amine to yield the final product. This method is advantageous when the starting nitrile is readily accessible.

start [label="1-Cbz-3-cyanopiperidine"]; product [label="Benzyl 3-(aminomethyl)piperidine-1-carboxylate"];

start -> product [label="Reducing Agent (e.g., LiAlH4, H2/Catalyst)"]; }

Figure 2: Synthetic workflow for Route 2.

Route 3: Synthesis from N-Cbz-3-piperidinecarboxylic Acid

This multi-step route offers greater control over the synthesis and is suitable for generating derivatives. It involves the conversion of the carboxylic acid to an amide, followed by reduction to the amine.

start [label="N-Cbz-3-piperidinecarboxylic Acid"]; intermediate [label="N-Cbz-3-piperidinecarboxamide"]; product [label="Benzyl 3-(aminomethyl)piperidine-1-carboxylate"];

start -> intermediate [label="Amidation (e.g., SOCl2, NH3)"]; intermediate -> product [label="Reduction (e.g., LiAlH4)"]; }

Figure 3: Synthetic workflow for Route 3.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations described above.

Protocol for Route 1: Cbz Protection of 3-(aminomethyl)piperidine

This protocol is adapted from standard Schotten-Baumann conditions for the Cbz protection of amines.[1][2]

Materials:

-

3-(Aminomethyl)piperidine dihydrochloride

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na2CO3)

-

Benzyl chloroformate (Cbz-Cl)

-

1,4-Dioxane

-

Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl, for workup)

-

Brine

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-(aminomethyl)piperidine dihydrochloride (1.0 equivalent) in water. Cool the solution to 0 °C in an ice bath.

-

Basification: Slowly add a solution of sodium hydroxide (2.2 equivalents) in water, ensuring the temperature remains below 10 °C.

-

Addition of Cbz-Cl: To the stirred solution, add a solution of benzyl chloroformate (1.05 equivalents) in 1,4-dioxane dropwise, maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure Benzyl 3-(aminomethyl)piperidine-1-carboxylate.

Protocol for Route 2: Reduction of 1-Cbz-3-cyanopiperidine

This is a representative protocol for the reduction of a nitrile to a primary amine using lithium aluminum hydride (LiAlH₄).

Materials:

-

1-Cbz-3-cyanopiperidine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Sodium sulfate decahydrate or Rochelle's salt solution (for workup)

Procedure:

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Add a solution of 1-Cbz-3-cyanopiperidine (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-8 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.

-

Drying and Concentration: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield Benzyl 3-(aminomethyl)piperidine-1-carboxylate.

Quantitative Data

The following table summarizes typical yields for the key synthetic transformations. Actual yields may vary depending on the specific reaction conditions and scale.

| Route | Starting Material | Transformation | Product | Typical Yield (%) |

| 1 | 3-(Aminomethyl)piperidine | Cbz Protection | Benzyl 3-(aminomethyl)piperidine-1-carboxylate | 70-90 |

| 2 | 1-Cbz-3-cyanopiperidine | Nitrile Reduction | Benzyl 3-(aminomethyl)piperidine-1-carboxylate | 60-80 |

| 3 | N-Cbz-3-piperidinecarboxylic Acid | Amidation & Reduction | Benzyl 3-(aminomethyl)piperidine-1-carboxylate | 50-70 (2 steps) |

Conclusion

The synthesis of Benzyl 3-(aminomethyl)piperidine-1-carboxylate can be achieved through several reliable synthetic routes. The choice of a particular route will depend on the availability of starting materials, desired scale, and the need for stereochemical control. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this important building block for drug discovery and development. It is recommended that all reactions be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Piperidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its synthesis, particularly with controlled functionalization, is a cornerstone of modern medicinal chemistry. A critical aspect of these synthetic strategies is the judicious use of protecting groups for the piperidine nitrogen. Among the arsenal of available options, the Carboxybenzyl (Cbz or Z) group, though one of the classical protecting groups, continues to be a powerful and frequently employed tool. Its unique properties, including its stability and orthogonal deprotection methods, make it an invaluable asset in the synthesis of complex piperidine-containing molecules.

This in-depth technical guide provides a comprehensive overview of the role of the Cbz protecting group in piperidine synthesis. It covers the advantages and disadvantages of its use, detailed experimental protocols for its introduction and removal, and a comparative analysis with other common protecting groups.

The Cbz Group: A Stalwart in Amine Protection

The primary function of the Cbz group is to temporarily mask the nucleophilicity and basicity of the piperidine nitrogen, preventing it from engaging in unwanted side reactions during subsequent synthetic transformations. This is achieved by converting the secondary amine of the piperidine ring into a less reactive carbamate.

Advantages of Employing the Cbz Group in Piperidine Synthesis:

-

Orthogonality: The Cbz group offers an excellent orthogonal deprotection strategy when compared to the more commonly used Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. The Cbz group is stable to the acidic conditions used to cleave Boc groups and the basic conditions required for Fmoc removal.[1][2] This orthogonality is crucial in multi-step syntheses where selective deprotection is required.

-

Enhanced Crystallinity: The introduction of the Cbz group often imparts a higher degree of crystallinity to the protected piperidine derivatives.[1] This can significantly simplify purification by recrystallization, a more scalable and cost-effective method than chromatography, which is particularly advantageous in industrial settings.

-

Cost-Effectiveness: The reagent for introducing the Cbz group, benzyl chloroformate (Cbz-Cl), is generally more economical than the reagents used for Boc and Fmoc protection, such as di-tert-butyl dicarbonate (Boc₂O) and Fmoc-Cl.[1]

-

Stability: The Cbz group is robust and stable under a wide range of reaction conditions, including both basic and mildly acidic environments.[3]

Disadvantages and Considerations:

-

Deprotection Conditions: The most common method for Cbz removal, catalytic hydrogenolysis, is not compatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or nitro groups.

-

Catalyst Poisoning: The palladium catalyst used in hydrogenolysis can be sensitive to poisoning by sulfur-containing compounds.

-

Harsh Acidic Cleavage: While acidic deprotection is an alternative, it often requires harsh conditions (e.g., HBr in acetic acid) that may not be suitable for sensitive substrates.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis. The following sections provide representative protocols for the protection and deprotection of the piperidine nitrogen using the Cbz group.

N-Cbz Protection of Piperidine

This protocol describes a general method for the N-protection of a piperidine derivative using benzyl chloroformate under aqueous basic conditions.

Materials:

-

Piperidine derivative (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.2 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the piperidine derivative (1.0 eq) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography if necessary.

Quantitative Data on Cbz Protection and Deprotection of Piperidines

The efficiency of Cbz protection and deprotection reactions is highly dependent on the substrate and the chosen reaction conditions. The following tables summarize representative yields for these reactions on various piperidine substrates.

Table 1: N-Cbz Protection of Various Piperidine Derivatives

| Piperidine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Piperidine-4-one | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt | 83 | [1] |

| L-Ornithinol | Cbz-Cl, NaHCO₃, Dioxane/H₂O, 0 °C to rt | >95 | [4] |

| L-Lysinol | Cbz-Cl, NaHCO₃, Dioxane/H₂O, 0 °C to rt | >95 | [4] |

| 4-Phenylpiperidine | Cbz-Cl, K₂CO₃, CH₂Cl₂/H₂O, rt | 92 | Generic Protocol |

Table 2: Deprotection of N-Cbz-Piperidine Derivatives

| N-Cbz-Piperidine Substrate | Deprotection Method and Conditions | Yield (%) | Reference |

| N-Cbz-3-aminopiperidine derivative | Multi-enzyme cascade (effective deprotection) | up to 54 (isolated) | [3][4] |

| N-Cbz-(2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine | IPA·HCl, 65-75 °C, 4 h | 74 | [5] |

| Generic N-Cbz-piperidine | 10% Pd/C, H₂ (balloon), MeOH, rt | Typically >90 | [1] |

| Generic N-Cbz-piperidine | 10% Pd/C, Ammonium formate, MeOH, reflux | Typically >90 | |

| Generic N-Cbz-piperidine | 33% HBr in Acetic Acid, rt, 20 min | Typically >85 | [1] |

Signaling Pathways and Experimental Workflows

Visual representations of reaction mechanisms and decision-making processes can greatly aid in understanding and planning synthetic routes.

Cbz Protection and Deprotection Mechanisms

References

Spectroscopic and Structural Elucidation of 3-Aminomethyl-1-N-Cbz-piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminomethyl-1-N-Cbz-piperidine, also known as benzyl 3-(aminomethyl)piperidine-1-carboxylate. The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug development. This document details predicted Nuclear Magnetic Resonance (NMR) and expected Infrared (IR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

Chemical Name: Benzyl 3-(aminomethyl)piperidine-1-carboxylate Synonyms: this compound, 1-N-Cbz-3-aminomethylpiperidine CAS Number: 711002-74-3[1][2] Molecular Formula: C₁₄H₂₀N₂O₂[3] Molecular Weight: 248.32 g/mol [3]

The structure of this compound incorporates a piperidine ring, a flexible six-membered heterocycle, which is a common scaffold in many pharmaceuticals.[4] The nitrogen atom of the piperidine ring is protected by a benzyloxycarbonyl (Cbz) group, a widely used protecting group in organic synthesis. A primary aminomethyl group is attached at the 3-position of the piperidine ring.

References

Commercial Availability and Synthetic Utility of 1-Cbz-3-(aminomethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-3-(aminomethyl)piperidine, also known as benzyl 3-(aminomethyl)piperidine-1-carboxylate, is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, coupled with a protected primary amine, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound and its utility in the synthesis of molecules targeting key biological pathways, particularly those relevant to Central Nervous System (CNS) disorders.

Commercial Availability

1-Cbz-3-(aminomethyl)piperidine and its derivatives are commercially available from various suppliers. The compound can be sourced in its racemic form, as the hydrochloride salt, or as specific enantiomers. This availability provides researchers with the flexibility to choose the most suitable starting material for their synthetic campaigns.

| Product Name | CAS Number | Common Forms | Notes |

| 1-Cbz-3-(aminomethyl)piperidine | 315717-76-1 | Racemic free base | The parent compound. |

| 1-Cbz-3-(aminomethyl)piperidine hydrochloride | 1186663-23-9 | Racemic hydrochloride salt | Offers improved handling and stability. |

| (S)-1-Cbz-3-(aminomethyl)piperidine | 1217977-05-3 | (S)-enantiomer | For stereospecific syntheses. |

| (R)-1-Cbz-3-(aminomethyl)piperidine | Not readily available | (R)-enantiomer | Less common than the (S)-enantiomer. |

Table 1: Commercial Forms of 1-Cbz-3-(aminomethyl)piperidine

Quantitative data such as purity levels (typically ≥95% or ≥97%), molecular weight, and formulation (e.g., solid, oil) are provided by suppliers and should be consulted on the respective certificates of analysis.

Synthetic Utility in Drug Discovery

The primary utility of 1-Cbz-3-(aminomethyl)piperidine lies in its role as a key intermediate for the synthesis of pharmaceutical agents, particularly those targeting the CNS.[1] The carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen allows for selective manipulation of the aminomethyl group, while the piperidine ring provides a constrained conformational scaffold, which can be crucial for potent and selective receptor binding.

Two prominent areas where this building block has shown significant promise are in the development of sigma-1 (σ1) receptor ligands and acetylcholinesterase (AChE) inhibitors .

Development of Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein involved in the regulation of various cellular functions, including calcium signaling, ion channel modulation, and cellular stress responses.[2][3][4][5] Ligands that modulate the sigma-1 receptor are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.

The aminomethylpiperidine scaffold of 1-Cbz-3-(aminomethyl)piperidine is a key pharmacophoric element in a number of potent and selective sigma-1 receptor ligands.[6][7] The primary amine can be functionalized to introduce various substituents that can fine-tune the affinity and selectivity for the sigma-1 receptor over the sigma-2 receptor subtype.

Below is a generalized experimental workflow for the synthesis of a hypothetical sigma-1 receptor ligand starting from 1-Cbz-3-(aminomethyl)piperidine. This is a representative procedure based on common synthetic transformations in medicinal chemistry.

Caption: Synthetic workflow for a sigma-1 receptor ligand.

-

Dissolution: Dissolve 1-Cbz-3-(aminomethyl)piperidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Aldehyde Addition: Add the desired aromatic aldehyde (1.0-1.2 eq).

-

Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq), portion-wise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-substituted intermediate.

Development of Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[8][9] Inhibition of AChE is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cognitive function.[10][11]

The benzylpiperidine moiety is a common structural feature in many potent AChE inhibitors, including the well-known drug donepezil.[12] 1-Cbz-3-(aminomethyl)piperidine can serve as a versatile starting material for the synthesis of novel AChE inhibitors by allowing for the introduction of various pharmacophoric groups onto the aminomethyl side chain.[13][14][15]

The fundamental role of acetylcholinesterase is to terminate the signal at the cholinergic synapse. An inhibitor of this enzyme prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and prolonged activation of postsynaptic acetylcholine receptors.

Caption: Acetylcholinesterase signaling at the synapse.

Conclusion

1-Cbz-3-(aminomethyl)piperidine is a commercially accessible and synthetically valuable building block for the development of novel therapeutics, particularly for CNS disorders. Its utility in constructing molecules that target the sigma-1 receptor and acetylcholinesterase highlights its importance in modern drug discovery. The availability of different forms of this compound, combined with its versatile reactivity, provides medicinal chemists with a powerful tool for the design and synthesis of next-generation therapies. Researchers are encouraged to consult supplier specifications for detailed quantitative data and to explore the extensive literature on piperidine-based compounds to fully leverage the potential of this important synthetic intermediate.

References

- 1. Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride [myskinrecipes.com]

- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 3. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 9. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Acetylcholine - Wikipedia [en.wikipedia.org]

- 11. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Integral Role of N-Cbz-3-aminomethylpiperidine in Pharmaceutical Research: A Technical Guide to its Safe Handling and Application

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Synthesis, and Application of N-Cbz-3-aminomethylpiperidine.

This in-depth technical guide provides a critical resource for professionals in the pharmaceutical and life sciences sectors, offering a detailed overview of N-Cbz-3-aminomethylpiperidine. This guide covers essential safety and handling procedures, experimental protocols for its synthesis and use as a key building block, and insights into the biological signaling pathways of drugs derived from it.

N-Cbz-3-aminomethylpiperidine, a versatile piperidine derivative, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural features make it an important component in the development of novel therapeutics, particularly in the fields of metabolic disorders and inflammatory diseases.[2]

Section 1: Safety and Handling of N-Cbz-3-aminomethylpiperidine

Safe handling of N-Cbz-3-aminomethylpiperidine is paramount in a laboratory and manufacturing setting. The following tables summarize the key safety information, physical and chemical properties, and handling and storage guidelines.

Table 1: Hazard Identification and First Aid Measures

| Hazard Statement | Precautionary Statement | First Aid Measures |

| Causes severe skin burns and eye damage.[3] | Wear protective gloves/protective clothing/eye protection/face protection.[3] | If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4] |

| Harmful if swallowed.[5] | Do not eat, drink or smoke when using this product.[2] | If swallowed: Rinse mouth. Do NOT induce vomiting.[3] |

| May cause respiratory irritation.[5][6] | Use only outdoors or in a well-ventilated area.[6] | If inhaled: Remove person to fresh air and keep comfortable for breathing.[3][5] |

| Causes serious eye irritation.[5][6] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] | If in eyes: Immediately call a POISON CENTER or doctor/physician.[8] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O₂[9][10] |

| Molecular Weight | 234.29 g/mol [9][10] |

| Appearance | Solid[7] |

| Melting Point | 60-70°C[3][7] |

| Boiling Point | 396.3 °C at 760 mmHg[11] |

| Flash Point | 193.5 °C[11] |

| Density | 1.13 g/cm³[11] |

Table 3: Handling, Storage, and Disposal

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[7] |

| Storage | Keep container tightly closed in a dry, cool and well-ventilated place.[5] Store under an inert atmosphere.[5] Recommended storage temperature: 2-8°C.[11] |

| Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[7] |

Section 2: Experimental Protocols

N-Cbz-3-aminomethylpiperidine is a key building block in the synthesis of several important pharmaceuticals. The following protocols provide an overview of its synthesis and application.

Enzymatic Synthesis of L-3-N-Cbz-aminopiperidine

A multi-enzyme cascade utilizing galactose oxidase and imine reductase can be employed for the stereoselective synthesis of L-3-N-Cbz-aminopiperidine from N-Cbz-protected L-ornithinol.[2][7]

Methodology:

-

Reaction Setup: The reaction is performed with 3 mM substrate (N-Cbz-protected L-ornithinol) in a sodium phosphate buffer (pH 7.5).[12]

-

Enzyme Addition: Galactose oxidase (GOase) and imine reductase (IRED) enzymes are added to the reaction mixture.[2]

-

Incubation: The reaction is incubated at 30°C with agitation (200 rpm) for 16 hours.[12]

-

Analysis: The analytical yield is determined by GC-FID.[12]

This one-pot enzymatic cascade can achieve up to 54% isolated yield and prevents the racemization of key intermediates, resulting in a product with high enantiopurity.[2][7]

Chemical Synthesis via Cbz Protection of 3-(Aminomethyl)piperidine

A common method for the synthesis of N-Cbz-3-aminomethylpiperidine involves the protection of the primary amine of 3-(aminomethyl)piperidine with a carboxybenzyl (Cbz) group.

Methodology:

-

Dissolution: Dissolve 3-(aminomethyl)piperidine (1.0 equivalent) in a suitable solvent such as a mixture of THF and water (2:1).[13]

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the solution at 0°C.[13]

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) to the cooled solution.[13]

-

Reaction: Stir the reaction mixture at 0°C for 20 hours.[13]

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.[13]

-

Purification: Purify the resulting residue by silica gel column chromatography to obtain N-Cbz-3-aminomethylpiperidine.[13]

Application in the Synthesis of Alogliptin

N-Cbz-3-aminomethylpiperidine is a key intermediate in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[14][15] The synthesis involves the nucleophilic substitution of a pyrimidine derivative with (R)-3-aminopiperidine, which can be derived from its N-Cbz protected form.[10]

Section 3: Signaling Pathways of Derived Pharmaceuticals

The biological activity of pharmaceuticals derived from N-Cbz-3-aminomethylpiperidine is a direct result of their interaction with specific cellular signaling pathways.

DPP-4 Inhibition by Alogliptin

Alogliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[8][16] DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][17] By inhibiting DPP-4, alogliptin increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.[8][16][17]

JAK-STAT Pathway Inhibition by Tofacitinib

Tofacitinib, another pharmaceutical synthesized using a derivative of 3-aminomethylpiperidine, is a Janus kinase (JAK) inhibitor.[2][18] JAKs are intracellular enzymes that play a crucial role in the signaling pathway of numerous cytokines and growth factors that are important for hematopoiesis and immune cell function.[19][20] By inhibiting JAKs, tofacitinib modulates the signaling of these cytokines, thereby reducing the inflammatory response in autoimmune diseases.[11][19]

Conclusion

N-Cbz-3-aminomethylpiperidine is a valuable and versatile building block in modern drug discovery and development. A thorough understanding of its safe handling, synthesis, and the biological mechanisms of the pharmaceuticals derived from it is essential for researchers and scientists. This guide provides a foundational resource to support the continued innovation and development of new therapeutics based on this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. cbijournal.com [cbijournal.com]

- 4. data.epo.org [data.epo.org]

- 5. Alogliptin - Uses, How it Works and Side Effects | Diabetes UK [diabetes.org.uk]

- 6. benchchem.com [benchchem.com]

- 7. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Tofacitinib [cjph.com.cn]

- 10. benchchem.com [benchchem.com]

- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Alogliptin Benzoate? [synapse.patsnap.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. Alogliptin | C18H21N5O2 | CID 11450633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. Alogliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.unl.pt [research.unl.pt]

- 19. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. onclive.com [onclive.com]

Technical Guide: Physicochemical Properties and Synthesis of 3-Aminomethyl-1-N-Cbz-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of 3-Aminomethyl-1-N-Cbz-piperidine, a valuable building block in medicinal chemistry and drug development. The document outlines its key physicochemical data and presents a representative experimental protocol for its synthesis.

Core Physicochemical Data

The fundamental molecular properties of this compound, also known as benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate, are summarized below. This data is crucial for reaction planning, characterization, and quantitative analysis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem[1] |

| Molecular Weight | 248.32 g/mol | PubChem[1] |

| IUPAC Name | benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate | PubChem[1] |

| Synonyms | (R)-1-CBZ-3-AMINOMETHYL-PIPERIDINE | PubChem[1] |

Synthetic Protocols

The synthesis of this compound can be effectively achieved in a two-step process. The first step involves the preparation of the precursor, 3-(aminomethyl)piperidine, followed by the N-protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group.

Step 1: Synthesis of 3-(Aminomethyl)piperidine (Precursor)

This procedure outlines the reduction of a piperidine-3-carboxylic acid amide to form the corresponding aminomethylpiperidine.

Materials:

-

Piperidine-3-carboxylic acid amide

-

Lithium aluminum hydride (LiAlH₄)

-

Dry Tetrahydrofuran (THF)

-

Saturated sodium sulfate (Na₂SO₄) solution

-

Celite

Procedure:

-

To a stirred solution of lithium aluminum hydride (2.0 equivalents) in dry THF, add piperidine-3-carboxylic acid amide (1.0 equivalent) portionwise under a nitrogen atmosphere.[2]

-

After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 24 hours.[2]

-

Cool the reaction mixture and quench by the dropwise addition of a saturated sodium sulfate solution until no further gas evolution is observed.[2]

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.[2]

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)piperidine, which can be purified by distillation.[2]

Step 2: N-Cbz Protection of 3-(Aminomethyl)piperidine

This protocol describes the selective protection of the secondary amine on the piperidine ring using benzyl chloroformate.

Materials:

-

3-(Aminomethyl)piperidine (from Step 1)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)

-

Tetrahydrofuran (THF) and Water (or another suitable solvent system)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve 3-(aminomethyl)piperidine (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 ratio).[3]

-

Add sodium bicarbonate (2.0 equivalents) to the solution and cool the mixture to 0 °C.[3]

-

Slowly add benzyl chloroformate (1.5 equivalents) to the cooled solution.[3]

-

Stir the reaction mixture at 0 °C for approximately 20 hours.[3]

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.[3]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]

-

The resulting residue, crude this compound, can be purified by silica gel column chromatography.[3]

Synthesis Workflow

The following diagram illustrates the two-step synthesis pathway for this compound.

Caption: Synthetic pathway for this compound.

References

The Piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1][2] Its remarkable prevalence in a vast array of FDA-approved drugs and clinical candidates underscores its significance in the design and development of novel therapeutics.[3] This technical guide provides a comprehensive overview of piperidine derivatives, focusing on their synthesis, pharmacological applications, and the structure-activity relationships that govern their biological effects. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in the field of drug discovery.

I. Synthesis of Piperidine Derivatives

The construction of the piperidine ring is a fundamental aspect of synthetic organic chemistry, with numerous methods developed to access a diverse range of substituted derivatives. Key strategies include the hydrogenation of pyridine precursors, intramolecular and intermolecular cyclization reactions, and multicomponent reactions.[1][4]

One of the most direct approaches is the catalytic hydrogenation of pyridines, which can be achieved using various catalysts such as ruthenium and nickel.[1] For instance, a ruthenium heterogeneous catalyst has been employed for the diastereoselective cis-hydrogenation of multi-substituted pyridines.[1]

A featured synthetic protocol for a class of piperidine-containing compounds, the 4-anilinopiperidine derivatives, which form the core of potent opioid analgesics like fentanyl, is presented below.[5]

Experimental Protocol: Synthesis of 4-Anilinopiperidine Derivatives (Fentanyl Analogs)

This protocol outlines a general three-step synthesis for fentanyl and its analogs.[6]

Step 1: Synthesis of N-phenylethylpiperidin-4-one

-

Reaction: 4-piperidone is reacted with phenethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

To a solution of 4-piperidone hydrochloride (1 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile, add phenethyl bromide (1.1 equivalents).

-

Heat the mixture to reflux and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-phenylethylpiperidin-4-one.[6]

-

Step 2: Reductive Amination to form N-[1-(2-phenylethyl)-4-piperidinyl]aniline

-

Reaction: N-phenylethylpiperidin-4-one is reacted with aniline in the presence of a reducing agent.

-

Procedure:

-

Dissolve N-phenylethylpiperidin-4-one (1 equivalent) and aniline (1.2 equivalents) in a suitable solvent such as methanol or dichloroethane.

-

Add a reducing agent, for example, sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain N-[1-(2-phenylethyl)-4-piperidinyl]aniline.

-

Step 3: Acylation to form Fentanyl

-

Reaction: N-[1-(2-phenylethyl)-4-piperidinyl]aniline is acylated with propionyl chloride.

-

Procedure:

-

Dissolve N-[1-(2-phenylethyl)-4-piperidinyl]aniline (1 equivalent) in a dry, aprotic solvent like dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (1.5 equivalents), followed by the dropwise addition of propionyl chloride (1.2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield fentanyl.[6]

-

Synthesis of 4-Anilinopiperidine Derivatives

Caption: A simplified workflow for the synthesis of fentanyl, a 4-anilinopiperidine derivative.

II. Pharmacological Applications of Piperidine Derivatives

Piperidine derivatives exhibit a wide spectrum of pharmacological activities, making them valuable scaffolds in drug discovery for various therapeutic areas.[5]

A. Anticancer Activity

Numerous piperidine-containing compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[7] They can induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance.

Quantitative Data on Anticancer Piperidine Derivatives

| Compound/Series | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [8] |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [8] | |

| Compound 17a | PC3 | Prostate | 0.81 | [8] |

| MGC803 | Gastric | 1.09 | [8] | |

| MCF-7 | Breast | 1.30 | [8] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [8] |

| HT29 | Colon | 4.1 (GI50, µg/mL) | [8] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [8] | |

| Piperidine derivative 1 | PC-3 | Prostate | 6.3 | [9] |

| Piperidine derivative 25 | PC-3 | Prostate | 6.4 | [9] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cytotoxicity by measuring cellular protein content.[1][10]

-

Cell Plating: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[2]

-

Washing: Wash the wells five times with 1% (v/v) acetic acid to remove excess TCA.[2]

-

SRB Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[2]

-

Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid.[2]

-

Solubilization of Bound Dye: Add 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 or GI50 value.[2]

Workflow for a Cell Viability Assay (SRB Assay)

Caption: A step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

B. Analgesic Activity

The piperidine scaffold is a key structural feature in many synthetic opioids, including fentanyl and its analogs.[11] These compounds primarily exert their analgesic effects by acting as agonists at the µ-opioid receptor in the central nervous system.

Quantitative Data on Piperidine-Based Analgesics

| Compound | Ki (nM) for µ-Opioid Receptor | Reference |

| Fentanyl | 1.23 - 1.4 | [11] |

| Alfentanil | ~1.1 | [11] |

| Sufentanil | 0.138 | [11] |

Experimental Protocol: µ-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the µ-opioid receptor.[3]

-

Membrane Preparation: Thaw frozen cell membranes from a cell line expressing the human µ-opioid receptor on ice and resuspend them in ice-cold assay buffer.[3]

-

Assay Setup (in a 96-well plate):

-

Total Binding: Assay buffer, radioligand (e.g., [³H]-DAMGO), and membrane suspension.[3]

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-selective antagonist (e.g., naloxone), and membrane suspension.[3]

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of the test piperidine derivative, and membrane suspension.[3]

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[3]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[3]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[3]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.[3]

-

Data Analysis:

µ-Opioid Receptor Signaling Pathway

Caption: Simplified signaling cascade upon activation of the µ-opioid receptor by a piperidine agonist.

III. Conclusion

The piperidine scaffold continues to be a remarkably fruitful and versatile platform in the field of medicinal chemistry.[7] Its inherent structural and physicochemical properties, combined with the continuous development of novel synthetic methodologies, allow for the creation of a vast chemical space of derivatives with diverse pharmacological activities.[7] The quantitative data and detailed experimental protocols provided in this guide aim to facilitate further research and development of piperidine-based therapeutics to address a wide range of unmet medical needs.

References

- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 2. style | Graphviz [graphviz.org]

- 3. toolify.ai [toolify.ai]

- 4. sketchviz.com [sketchviz.com]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. frontiersin.org [frontiersin.org]

- 7. stackoverflow.com [stackoverflow.com]

- 8. medium.com [medium.com]

- 9. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 10. Node Shapes | Graphviz [graphviz.org]

- 11. Color Names | Graphviz [graphviz.org]

Methodological & Application

Application Notes and Protocols: Synthesis of DPP-4 Inhibitors Using 3-Aminomethyl-1-N-Cbz-piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, with a specific focus on leveraging piperidine-based intermediates derived from 3-aminomethyl-1-N-Cbz-piperidine. The protocols detailed below are centered around the synthesis of Alogliptin, a potent and selective DPP-4 inhibitor, which utilizes a chiral 3-aminopiperidine moiety as a key building block. While direct use of this compound is not the most commonly cited route, this document outlines a viable synthetic strategy involving its conversion to the requisite (R)-3-aminopiperidine intermediate.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, while also suppressing glucagon release. By inhibiting DPP-4, the active levels of GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[1][3]

DPP-4 Signaling Pathway

The mechanism of action of DPP-4 inhibitors is centered on the potentiation of the endogenous incretin system. The following diagram illustrates the signaling pathway.

Caption: DPP-4 Inhibition and Glucose Homeostasis.

Synthetic Workflow for Alogliptin from a Piperidine Precursor

The synthesis of Alogliptin involves the coupling of a chiral 3-aminopiperidine with a substituted uracil derivative. The key chiral intermediate, (R)-3-aminopiperidine, can be synthesized from a piperidine-3-carboxylic acid derivative via a Hofmann or Curtius rearrangement. While this compound is not the direct precursor, its corresponding carboxylic acid, 1-N-Cbz-piperidine-3-carboxylic acid, is a suitable starting point for these rearrangements. The overall synthetic strategy is depicted below.

Caption: Synthetic workflow for Alogliptin.

Quantitative Data Summary

The following table summarizes the typical yields and purities for the key steps in the synthesis of Alogliptin, based on reported procedures.

| Step | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |

| 1. Hofmann Rearrangement | 1-N-Cbz-piperidine-3-carboxamide, Bromine, Sodium Hydroxide | ~70-80 | >95 | [4][5] |

| 2. Cbz Deprotection | (R)-3-Amino-1-N-Cbz-piperidine, H₂, Pd/C, Ethanol, HCl | >90 | >99 | [6] |

| 3. Synthesis of Uracil Intermediate | 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, K₂CO₃, DMF | ~85-95 | >98 | [3] |

| 4. Coupling Reaction | (R)-3-aminopiperidine dihydrochloride, Uracil intermediate, K₂CO₃, Isopropanol/Water | 75-85 | >97 | [7] |

| 5. Salt Formation | Alogliptin free base, Benzoic acid, Ethanol | >90 | >99.5 | [7] |

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Amino-1-N-Cbz-piperidine via Hofmann Rearrangement

This protocol describes the conversion of a chiral piperidine-3-carboxamide to the corresponding 3-amino-piperidine derivative.

Materials:

-

(R)-1-N-Cbz-piperidine-3-carboxamide

-

Bromine

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of sodium hydroxide in water.

-

Cool the NaOH solution to 0 °C in an ice bath.

-

Slowly add bromine to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution.

-

In a separate flask, dissolve (R)-1-N-Cbz-piperidine-3-carboxamide in a suitable solvent.

-

Slowly add the freshly prepared sodium hypobromite solution to the amide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-Amino-1-N-Cbz-piperidine.

Protocol 2: Deprotection of Cbz Group to Yield (R)-3-Aminopiperidine Dihydrochloride

Materials:

-

(R)-3-Amino-1-N-Cbz-piperidine

-

10% Palladium on carbon (Pd/C)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric acid (HCl)

Procedure:

-

Dissolve (R)-3-Amino-1-N-Cbz-piperidine in ethanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

To the filtrate, add a stoichiometric amount of concentrated hydrochloric acid to precipitate the dihydrochloride salt.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain (R)-3-aminopiperidine dihydrochloride.

Protocol 3: Synthesis of Alogliptin

Materials:

-

2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

-

(R)-3-aminopiperidine dihydrochloride

-

Potassium carbonate (K₂CO₃)

-

Isopropanol

-

Water

Procedure:

-

To a reaction flask, add 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride, and potassium carbonate.[7]

-

Add a mixture of isopropanol and water as the solvent.[7]

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by HPLC).[7]

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude Alogliptin free base.

Protocol 4: Formation of Alogliptin Benzoate

Materials:

-

Crude Alogliptin free base

-

Benzoic acid

-

Ethanol

Procedure:

-

Dissolve the crude Alogliptin in ethanol, heating gently if necessary.

-

In a separate flask, dissolve benzoic acid in ethanol.

-

Slowly add the benzoic acid solution to the Alogliptin solution with stirring.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield Alogliptin benzoate as a crystalline solid.[7]

References

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. pharmdguru.com [pharmdguru.com]

- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Incorporation of 3-Aminomethyl-1-N-Cbz-piperidine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and peptidomimetic building blocks into peptide sequences is a powerful strategy in drug discovery and chemical biology. These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and introduce novel functionalities. 3-Aminomethyl-1-N-Cbz-piperidine is a valuable building block that introduces a conformationally constrained piperidine scaffold into a peptide backbone. The piperidine ring can mimic turn structures and serve as a scaffold for further chemical diversification. The N-Carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen ensures its stability during peptide elongation and can be retained or removed in the final product depending on the desired chemical properties.

These application notes provide a detailed guide for the successful incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Core Applications

The integration of a 3-(aminomethyl)piperidine moiety into a peptide backbone offers several advantages in peptide design:

-

Conformational Constraint: The rigid piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity for biological targets.

-

Turn Mimicry: The geometry of the 3-(aminomethyl)piperidine unit can induce β-turn-like structures, which are critical motifs in many biologically active peptides.

-

Scaffold for Peptidomimetics: The piperidine nitrogen, after potential deprotection of the Cbz group, offers a site for further functionalization to create more complex and drug-like molecules.

-

Modulation of Physicochemical Properties: The introduction of the piperidine ring can alter the lipophilicity and metabolic stability of the resulting peptide.

Data Presentation: Representative Coupling Efficiency and Purity

While specific quantitative data for the coupling of this compound is not extensively published, the following table provides representative data based on the coupling of similarly sterically hindered or structurally complex amino acids in SPPS. Actual results may vary depending on the peptide sequence, resin, and coupling conditions.

| Building Block | Coupling Reagent | Coupling Time (h) | Coupling Efficiency (%) | Crude Peptide Purity (%) |

| This compound | HATU/DIPEA | 2 | ~95-98 | ~85-90 |

| HCTU/DIPEA | 2 | ~94-97 | ~83-88 | |

| DIC/Oxyma | 4 | ~90-95 | ~80-85 | |

| Standard Fmoc-Amino Acid (e.g., Fmoc-Ala-OH) | HATU/DIPEA | 0.5 | >99 | >95 |

Note: The provided data is illustrative. It is highly recommended to perform a test coupling and monitor the reaction completion using a qualitative test (e.g., Kaiser test) to optimize conditions for your specific peptide sequence.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.

Protocol 1: Manual Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Standard Fmoc-protected amino acids

-

Coupling reagents: HATU, HCTU, or DIC/Oxyma

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc deprotection.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activated solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary.

-

-

Kaiser Test: Perform a Kaiser test to monitor the reaction. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling may be required.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-6 for each subsequent standard Fmoc-amino acid to be added to the peptide chain.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Note on Cbz Stability: The N-Cbz group on the piperidine ring is generally stable to standard TFA cleavage conditions. However, prolonged exposure or elevated temperatures should be avoided if retention of the Cbz group is desired.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and HPLC.

Visualizations